Hexanamide

描述

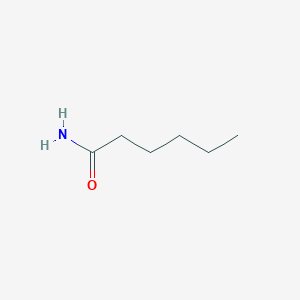

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBYIUDWACNRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30643-90-4 | |

| Record name | Hexanamide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30643-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020696 | |

| Record name | Hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00374 [mmHg] | |

| Record name | Hexanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM ACETONE | |

CAS No. |

628-02-4 | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0YX4OJ6TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

214 °F (NTP, 1992), 101 °C | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Hexanamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of Hexanamide (CAS No. 628-02-4), a fatty amide derived from hexanoic acid.[1][2] The information is curated to support research, development, and quality control activities involving this compound.

Core Physical Characteristics

This compound, also known as caproamide, is an organic compound with the molecular formula C₆H₁₃NO.[3][4] At room temperature, it typically presents as colorless crystals or a white to off-white crystalline solid/powder.[1][5][6][7] The amide functional group attached to a six-carbon alkane chain allows it to engage in hydrogen bonding, influencing its physical properties.[3]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Units | Notes and References |

| Molecular Weight | 115.17 | g/mol | Computed by PubChem.[4][5] Also cited as 115.18 g/mol .[8] |

| Melting Point | 100 - 102 | °C | Also reported as 214 °F.[8][9][10][11] |

| Boiling Point | 255 | °C | At 760 mmHg. Also reported as 491 °F.[5][8][9][12] |

| Density | 0.999 | g/cm³ | At 20 °C (68 °F).[5][8][12] |

| Solubility in Water | 0.1 to 1 | mg/mL | At 15 °C (59 °F).[4][8] Described as slightly soluble.[1][4] Another source states 29.72 g/L at 25 °C.[1] |

| Solubility in Organic Solvents | Soluble | Soluble in alcohol, ether, benzene, and chloroform.[4] | |

| Vapor Pressure | 0.00374 | mmHg | [5] |

| Refractive Index | 1.4200 | At 110 °C.[5][9] |

Experimental Protocols

-

Melting Point Determination: The melting point is typically determined using a melting point apparatus, where a small, powdered sample is heated in a capillary tube. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded. For a crystalline solid like this compound, a sharp melting point range is indicative of high purity.

-

Boiling Point Determination: As this compound has a high boiling point, its determination would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point would then be corrected to standard atmospheric pressure using a nomograph.

-

Density Measurement: The density of a solid like this compound can be determined using techniques such as gas pycnometry, which measures the volume of the solid by displacing a known amount of gas.

-

Solubility Assessment: To determine solubility, a known mass of this compound is added incrementally to a known volume of a solvent (e.g., water, ethanol) at a specific temperature until no more solid dissolves. The concentration at this saturation point represents the solubility.

Logical Relationships and Workflows

While this compound is utilized in various chemical processes, including organic synthesis and bioremediation, specific signaling pathways or complex experimental workflows suitable for a detailed diagrammatic representation are not prominently described in the available literature.[3][4] Its primary role is often as a chemical intermediate.

A simplified logical flow for the quality control of a this compound sample based on its physical properties can be visualized as follows:

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 628-02-4 [chemicalbook.com]

- 3. CAS 628-02-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 628-02-4 [smolecule.com]

- 5. This compound | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 628-02-4 | TCI AMERICA [tcichemicals.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Page loading... [guidechem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 628-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

An In-Depth Technical Guide to the Chemical Structure and Bonding of Hexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of hexanamide (IUPAC name: this compound), a primary amide with the molecular formula C₆H₁₃NO.[1][2] Understanding the precise molecular geometry and electronic distribution of this compound is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it can serve as a building block or a model compound for more complex systems.

Molecular Structure

This compound consists of a six-carbon linear alkyl chain attached to a primary amide functional group (-CONH₂).[1] The presence of the amide group dictates the molecule's key structural and electronic features.

Key Identifiers

| Identifier | Value |

| Molecular Formula | C₆H₁₃NO |

| IUPAC Name | This compound |

| CAS Number | 628-02-4 |

| Molecular Weight | 115.17 g/mol |

| Synonyms | Caproamide, n-Hexanamide |

A 2D representation of the this compound structure is provided below:

Bonding Analysis

The bonding within this compound is characterized by a combination of single (σ) and double (π) bonds. The most significant feature is the amide functional group, which exhibits resonance, leading to a planar geometry and restricted rotation around the carbon-nitrogen bond.

Amide Bond Resonance

The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance hybrid. This delocalization results in a partial double bond character for the C-N bond and a partial negative charge on the oxygen atom.

This resonance has several important consequences:

-

Planarity: The atoms of the amide group (C, O, N, and the two H atoms attached to N) lie in the same plane.

-

Restricted C-N Bond Rotation: The partial double bond character of the C-N bond creates a significant energy barrier to rotation.

-

Dipole Moment: The separation of charge in the resonance structures results in a significant molecular dipole moment.

Bond Lengths and Angles

The precise bond lengths and angles of this compound have been determined experimentally through X-ray crystallography. The data from the Crystallography Open Database (COD) entry 4508962 provides the following key parameters for the amide group.

| Bond | Bond Length (Å) |

| C=O | Data not available |

| C-N | Data not available |

| C-C (amide) | Data not available |

| Angle | Bond Angle (°) |

| O-C-N | Data not available |

| O-C-C | Data not available |

| N-C-C | Data not available |

(Note: Specific bond lengths and angles from the COD entry 4508962 were not directly retrievable in a structured format from the conducted searches.)

Experimental Protocols

The determination of the molecular structure of this compound relies on experimental techniques that can probe the arrangement of atoms in three-dimensional space.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise atomic coordinates of a crystalline solid.[3] A general protocol for a small organic molecule like this compound involves the following steps:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. Bond lengths, angles, and other geometric parameters are then calculated from the final atomic coordinates.

Conclusion

The chemical structure and bonding of this compound are fundamentally influenced by its amide functional group. The resonance within this group leads to a planar geometry and restricted rotation, which are critical for its chemical and physical properties. The precise molecular geometry, including bond lengths and angles, is best determined by single crystal X-ray diffraction, providing a detailed three-dimensional picture of the molecule. This in-depth understanding is essential for professionals in research and drug development who utilize this compound and similar amide-containing molecules in their work.

References

The Solubility of Hexanamide in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of hexanamide in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document presents estimated solubility values derived from the known properties of this compound and structurally analogous primary amides. Furthermore, this guide details robust experimental protocols for the accurate determination of this compound solubility, its synthesis, and its purification, enabling researchers in drug development and other scientific fields to generate reliable data tailored to their specific applications.

Introduction

This compound (CAS No. 628-02-4), a primary fatty amide derived from hexanoic acid, serves as a versatile building block in organic synthesis.[1] Its utility in the development of novel pharmaceuticals and other specialty chemicals is intrinsically linked to its solubility characteristics in various organic media. Understanding the solubility of this compound is critical for reaction condition optimization, purification process design, and formulation development. This guide aims to provide a detailed resource on the solubility of this compound, alongside practical experimental methodologies.

Estimated Solubility of this compound

While precise, publicly available quantitative solubility data for this compound in a wide array of organic solvents is scarce, we can infer its solubility based on its chemical structure and the established principle of "like dissolves like." this compound possesses a polar amide head and a nonpolar six-carbon tail, allowing for interactions with a variety of solvents. Primary and secondary amides can act as both hydrogen bond donors and acceptors, which enhances their solubility in protic and polar aprotic solvents.[2][3] The lower members of the primary amide series are soluble in water, with borderline solubility for those with five or six carbon atoms.[4][5]

The following table summarizes the estimated solubility of this compound at standard laboratory conditions (approximately 25 °C). These estimations are based on qualitative statements found in chemical literature and the expected solubility trends for primary amides.

| Solvent Class | Solvent | Molecular Formula | Estimated Solubility ( g/100 mL) | Rationale |

| Alcohols (Polar, Protic) | Methanol (B129727) | CH₃OH | Highly Soluble (>10) | The hydroxyl group of methanol can readily form hydrogen bonds with the amide group of this compound. |

| Ethanol | C₂H₅OH | Highly Soluble (>10) | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities lead to high solubility. | |

| 1-Propanol | C₃H₇OH | Soluble (1-10) | As the alkyl chain length of the alcohol increases, the overall polarity decreases, slightly reducing solubility. | |

| 1-Butanol | C₄H₉OH | Soluble (1-10) | The longer nonpolar chain of butanol makes it a less effective solvent for the polar amide group compared to shorter-chain alcohols. | |

| Ethers (Polar, Aprotic) | Diethyl Ether | (C₂H₅)₂O | Soluble (1-10) | Diethyl ether can act as a hydrogen bond acceptor, interacting with the N-H protons of this compound. |

| Tetrahydrofuran (THF) | C₄H₈O | Highly Soluble (>10) | THF is more polar than diethyl ether and is an excellent hydrogen bond acceptor, leading to higher solubility. | |

| Ketones (Polar, Aprotic) | Acetone (B3395972) | C₃H₆O | Highly Soluble (>10) | The carbonyl group of acetone is a strong hydrogen bond acceptor, facilitating dissolution of this compound. |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Soluble (1-10) | MEK is slightly less polar than acetone, resulting in a modest decrease in solubility. | |

| Esters (Polar, Aprotic) | Ethyl Acetate (B1210297) | C₄H₈O₂ | Soluble (1-10) | Ethyl acetate can act as a hydrogen bond acceptor, and its moderate polarity allows for favorable interactions with this compound. |

| Halogenated Solvents | Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Soluble (1-10) | DCM is a moderately polar solvent that can solubilize a wide range of organic compounds, including amides. |

| Chloroform | CHCl₃ | Highly Soluble (>10) | Chloroform is a good solvent for many amides due to its polarity and ability to form weak hydrogen bonds. | |

| Aromatic Hydrocarbons | Benzene (B151609) | C₆H₆ | Soluble (1-10) | The nonpolar benzene ring can interact with the alkyl chain of this compound, while the molecule's overall polarity allows for some degree of dissolution. |

| Toluene | C₇H₈ | Soluble (1-10) | Toluene's properties are very similar to benzene, leading to comparable solubility. | |

| Nonpolar Solvents | n-Hexane | C₆H₁₄ | Sparingly Soluble (0.1-1) | The significant difference in polarity between the highly nonpolar hexane (B92381) and the polar amide group results in low solubility. |

| Aqueous (for reference) | Water | H₂O | Slightly Soluble (~2.97 g/100mL) | While the amide group is polar, the six-carbon chain is hydrophobic, limiting water solubility. |

Experimental Protocols

Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., GC, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining solid particles.

-

-

Quantification:

-

Transfer the filtered, saturated solution to a pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution prior to chromatographic analysis.

-

Gravimetric Analysis: Carefully evaporate the solvent from the pre-weighed vial under a gentle stream of inert gas or in a vacuum oven. Once the solvent is completely removed, reweigh the vial. The mass of the dissolved this compound can be determined by the difference in weight.

-

Chromatographic Analysis (GC/HPLC): Dilute the filtered solution to a known volume. Prepare a series of calibration standards of this compound in the same solvent. Analyze the standards and the sample solution using a validated chromatographic method. Determine the concentration of this compound in the sample from the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Synthesis of this compound from Hexanoyl Chloride

This protocol describes a common laboratory method for the synthesis of this compound via the aminolysis of an acyl chloride.

Materials:

-

Hexanoyl chloride

-

Ammonia (B1221849) (aqueous solution, e.g., 28-30%)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask with a stir bar

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve a stoichiometric excess of aqueous ammonia in water.

-

Cool the ammonia solution to 0 °C in an ice bath.

-

Dissolve hexanoyl chloride in an equal volume of anhydrous DCM.

-

-

Addition of Acyl Chloride:

-

Slowly add the hexanoyl chloride solution to the chilled, stirring ammonia solution. The reaction is exothermic and should be controlled by the rate of addition.

-

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

-

Work-up and Isolation:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of solid this compound.[6][7][8]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., hot water, ethanol/water mixture, or acetonitrile)

-

Erlenmeyer flasks

-

Hot plate

-

Filter paper

-

Büchner funnel and flask for vacuum filtration

-

Ice bath

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound from hexanoyl chloride and ammonia.

Experimental Workflow: Purification by Recrystallization

Caption: General workflow for the purification of this compound via recrystallization.

Conclusion

This technical guide has provided an in-depth overview of the solubility of this compound in various organic solvents, offering estimated solubility data and detailed experimental protocols for its determination, synthesis, and purification. The provided workflows for synthesis and recrystallization offer a clear visual representation of these crucial laboratory processes. While precise quantitative data remains an area for further experimental investigation, the information and methodologies presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Physical Properties of Hexanamide

This guide provides a comprehensive overview of the melting and boiling point data for hexanamide, tailored for researchers, scientists, and professionals in drug development. It includes a summary of physical constants, detailed experimental protocols for determining these properties, and a workflow diagram for the experimental process.

Physical Properties of this compound

This compound, also known as capronamide, is a primary amide with the chemical formula C₆H₁₃NO.[1] It presents as colorless crystals at room temperature.[1][2] The physical properties of this compound are crucial for its handling, purification, and use in various chemical syntheses.

Table 1: Melting and Boiling Point of this compound

| Property | Value | Conditions |

| Melting Point | 100-102 °C | - |

| 101 °C | - | |

| 214 °F (101 °C) | - | |

| Boiling Point | 255 °C | at 760 mmHg |

| 491 °F (255 °C) | at 760 mmHg | |

| 215.49 °C | rough estimate |

Note: The slight variations in reported values can be attributed to different experimental conditions and purity of the samples.

The relatively high melting and boiling points of this compound, compared to other organic molecules of similar molecular weight, are due to the presence of the amide functional group.[3] Primary amides like this compound can form strong intermolecular hydrogen bonds, which require more energy to overcome during phase transitions.[4][5]

Experimental Protocols for Determination of Physical Properties

While specific experimental reports for this compound are not detailed in the available literature, the following are generalized and widely accepted methods for determining the melting and boiling points of solid organic compounds like amides.

2.1. Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly at first to determine an approximate melting range. The determination is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For pure this compound, this range should be narrow.

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a microscale reflux setup[6]

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount (a few milliliters) of molten this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end down.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[6]

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise. Air trapped in the capillary tube will slowly bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[6] This is the point where the vapor pressure of the sample equals the external pressure.

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Experimental Workflow Visualization

The logical flow for determining the physical properties of this compound can be visualized as follows:

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. This compound | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 628-02-4 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 5. scienceready.com.au [scienceready.com.au]

- 6. chem.libretexts.org [chem.libretexts.org]

Hexanamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Hexanamide (CAS No. 628-02-4). The information is intended to guide laboratory and research professionals in the safe use and management of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.

GHS Classification:

-

Specific target organ toxicity — Single exposure: Category 3 (Respiratory system)[1][2]

-

Acute toxicity, Oral: Category 4[2]

Signal Word: Warning[1][2][3][4]

Hazard Pictogram:

-

Irritant[5]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

Precautionary Statements:

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362+P364[1][2][3]

-

Storage: P403+P233, P405[1]

-

Disposal: P501

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C6H13NO | [2][5][7][8] |

| Molecular Weight | 115.17 g/mol | [5][6] |

| Appearance | Colorless crystals or white to off-white flakes/powder | [5][7][9] |

| Melting Point | 100-102 °C (lit.) | [7] |

| Boiling Point | 255 °C at 760 mmHg | [6][7] |

| Flash Point | 102.2 ± 18.4 °C | |

| Density | 0.999 g/cm³ at 20 °C | [5][7] |

| Solubility | Slightly soluble in water. Soluble in hot water, ethanol, ether, chloroform, and benzene. | [7][8] |

| Vapor Pressure | 0.00374 mmHg | [5][9] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and ensure personnel safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or generating dust.[3][10]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Chemical splash goggles that meet EN 166 or OSHA's 29 CFR 1910.133 standards are required.[2][3][10]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[3][11]

-

Remove contaminated clothing promptly and wash it before reuse.[3]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Response Workflow

Caption: Logical workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[3]

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Before entering the spill area, don the appropriate PPE as described in Section 3.2.

-

Containment: For solid spills, dampen the material with a suitable solvent like alcohol to prevent dust generation.[12] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collection: Carefully sweep or scoop the contained material into a suitable, labeled container for disposal.[2][3] Use non-sparking tools if a flammable solvent was used for dampening.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[12]

-

Disposal: All contaminated materials, including PPE, should be placed in a sealed, labeled container and disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2][3]

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[2][3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][7]

-

Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]

Toxicological Information

-

Acute Effects: this compound is harmful if swallowed.[2] It causes serious eye irritation, characterized by redness, watering, and itching.[3] Skin contact leads to irritation, which may manifest as itching, scaling, reddening, or blistering.[3] Inhalation may cause respiratory tract irritation.[2][3]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to target organs.[13]

-

Carcinogenicity: There is no conclusive data to classify this compound as a carcinogen by IARC, NTP, or OSHA.[3] One study noted it as a questionable carcinogen with experimental carcinogenic data.[1]

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.be [fishersci.be]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. This compound | 628-02-4 | TCI AMERICA [tcichemicals.com]

- 5. This compound | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 628-02-4 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. CAS 628-02-4: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ca [fishersci.ca]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. southwest.tn.edu [southwest.tn.edu]

An In-depth Technical Guide to Hexanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanamide, a simple fatty amide, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in the pharmaceutical, agrochemical, and polymer industries. While this compound is primarily utilized as a chemical intermediate, this guide also explores the current understanding of its biological interactions.

Chemical Identity and Properties

This compound, also known by its CAS number 628-02-4, is a primary fatty amide derived from hexanoic acid.[1] It is a colorless crystalline solid at room temperature.[1]

Synonyms:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 628-02-4 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 100-102 °C | |

| Boiling Point | 255 °C | |

| Solubility | Slightly soluble in water | [1] |

| Density | 0.999 g/cm³ | [1] |

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale protocols are detailed below.

From Hexanoic Acid and Ammonia (B1221849)

This is a classical and straightforward method for the synthesis of primary amides.

Reaction:

CH₃(CH₂)₄COOH + NH₃ → CH₃(CH₂)₄CONH₂ + H₂O

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, add hexanoic acid.

-

Reagent Addition: Slowly add an excess of a concentrated aqueous solution of ammonia to the hexanoic acid with constant stirring. The reaction is exothermic and will form the ammonium (B1175870) salt of hexanoic acid.

-

Dehydration: Heat the mixture to reflux. The water formed during the reaction is removed by distillation, driving the equilibrium towards the formation of this compound.

-

Work-up and Purification: After the reaction is complete, the excess ammonia and water are removed under reduced pressure. The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent.

From n-Heptanitrile

This method provides an alternative route to this compound, starting from a nitrile.

Experimental Protocol:

-

Reaction Setup: To a sealed reaction vessel, add n-heptanitrile, ammonia, acetonitrile, and chlorobenzene.

-

Catalyst Addition: Add a catalytic amount of copper.

-

Reaction Conditions: Evacuate the reaction tube and fill it with oxygen. Heat the sealed vessel to 100 °C.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water and extracted with chloroform. The organic layer is dried, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[2]

Applications of this compound

This compound's primary utility lies in its role as a chemical intermediate for the synthesis of more complex molecules in various industries.

Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of various pharmaceutical compounds. While direct therapeutic applications of this compound itself are not documented, its amide functionality allows for its incorporation into larger, biologically active molecules. For example, N-substituted benzamide (B126) derivatives, a class of compounds with antitumor activity, can be synthesized from precursors like this compound.

Agrochemical Synthesis

In the agrochemical industry, this compound is used as a building block for the creation of pesticides and herbicides. The lipophilic hexyl chain can be a desirable feature in molecules designed to interact with biological membranes of pests or plants.

Polymer Chemistry

The amide group in this compound can participate in polymerization reactions, making it a potential monomer for the synthesis of polyamides. Polyamides are a class of polymers known for their excellent mechanical properties and are used in a wide range of applications, from textiles to engineering plastics.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct biological activity of this compound or its involvement in specific signaling pathways. Its simple structure suggests it is likely to be metabolized through standard fatty acid and amide pathways. Further research is required to elucidate any specific biological roles it may have.

Chemical Reactions of this compound

This compound, as a primary amide, can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Dehydration to Nitrile

This compound can be dehydrated to form hexanenitrile (B147006) using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Reaction:

CH₃(CH₂)₄CONH₂ + P₂O₅ → CH₃(CH₂)₄CN + 2HPO₃

Hofmann Rearrangement

The Hofmann rearrangement of this compound with bromine and a strong base yields n-pentylamine, a primary amine with one less carbon atom.

Reaction:

CH₃(CH₂)₄CONH₂ + Br₂ + 4NaOH → CH₃(CH₂)₄NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

Conclusion

This compound is a fundamental chemical building block with a well-defined set of properties and synthetic routes. Its primary value to researchers and professionals in drug development and other chemical industries lies in its utility as a starting material for the synthesis of more complex and functionalized molecules. While its direct biological activity is not well-characterized, its role as a versatile intermediate ensures its continued importance in the landscape of organic chemistry.

Workflow and Pathway Diagrams

References

Unveiling the Biological Profile of Hexanamide: A Technical Guide to Screening and Toxicological Assessment

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the biological activity screening of Hexanamide (CAS 628-02-4), with a particular focus on its toxicological and carcinogenic properties as evaluated by the National Toxicology Program (NTP). This document is intended for researchers, scientists, and drug development professionals interested in the biological evaluation of simple amide compounds.

While extensive screening of this compound for specific antimicrobial, antifungal, or anticancer activities is not widely documented in publicly available literature, this guide provides a summary of the known biological effects and outlines standardized protocols for future in vitro screening efforts.

Toxicological Profile of this compound

The primary body of research on the biological effects of this compound comes from long-term toxicology and carcinogenesis studies conducted by the National Toxicology Program. These studies provide crucial data on the potential health risks associated with chronic exposure to this compound.

Carcinogenicity Studies in Rodents

This compound was evaluated in a carcinogenesis bioassay in male and female C57B1/6 mice and Fischer 344 rats.[1] The compound was administered in the diet for 12 months.[1]

Data Summary: Carcinogenicity of this compound in Male Mice [1]

| Species/Strain | Sex | Dose Level | Incidence of Malignant Lymphomas | Conclusion |

| C57B1/6 Mice | Male | 1.0% | 6/35 | Compound-related increase in hematopoietic tumors. |

| C57B1/6 Mice | Male | 1.5% | 6/39 | Compound-related increase in hematopoietic tumors. |

Note: The studies indicated that under the given conditions, this compound caused malignant lymphomas in male mice.[1] In the same series of studies, this compound was considered non-carcinogenic in Fischer 344 rats.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of biological research. The following sections outline the methodology used in the NTP carcinogenesis bioassay of this compound and provide standardized protocols for in vitro screening.

NTP Carcinogenesis Bioassay Protocol (Adapted)[1]

1. Animal Model:

-

Species: C57B1/6 mice and Fischer 344 rats.

-

Sex: Male and female.

-

Supplier: Sourced from a reputable supplier and quarantined upon arrival.

2. Test Substance:

-

Chemical: this compound (CAS 628-02-4).

-

Purity: Assessed prior to study initiation.

3. Diet Preparation and Administration:

-

This compound was incorporated into the standard rodent diet at specified concentrations (e.g., 1.0% and 1.5% for mice).

-

Diets were prepared fresh and analyzed for homogeneity and stability of the test compound.

-

Animals had ad libitum access to their respective diets.

4. Study Duration and Observations:

-

The study duration was 12 months.

-

Animals were observed twice daily for clinical signs of toxicity.

-

Body weights and feed consumption were recorded weekly for the first 13 weeks and monthly thereafter.

5. Pathology and Histopathology:

-

At the end of the study, all surviving animals were euthanized.

-

A complete necropsy was performed on all animals.

-

All major tissues and organs, as well as any gross lesions, were collected and preserved in 10% neutral buffered formalin.

-

Tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination by a qualified pathologist.

6. Data Analysis:

-

The incidences of neoplasms and non-neoplastic lesions were compared between the dosed and control groups using appropriate statistical methods.

General In Vitro Biological Activity Screening Protocols

For researchers interested in exploring the broader biological activities of this compound, the following are standardized, high-throughput screening protocols that can be adapted for this purpose.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[2][3][4][5][6]

1. Preparation of Bacterial Inoculum:

-

Grow bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.[7][8][9][10][11]

1. Preparation of Fungal Inoculum:

-

Culture fungal isolates on appropriate agar (B569324) plates.

-

Prepare a suspension of fungal conidia or yeast cells and adjust to a standardized concentration.

2. Assay Setup:

-

Similar to the antibacterial broth microdilution method, prepare serial dilutions of this compound in a 96-well plate with a suitable broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

-

Inoculate the wells with the fungal suspension.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]

1. Cell Culture:

-

Seed mammalian cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the described screening assays.

References

- 1. Carcinogenesis bioassay of acetamide, this compound, adipamide, urea and P-tolylurea in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. 3.6. Microdilution of Broth Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. testinglab.com [testinglab.com]

- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 9. njccwei.com [njccwei.com]

- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hexanamide: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanamide, a simple fatty amide, has traditionally been utilized as a chemical intermediate and in various industrial processes.[1] However, emerging interest in the biological activities of short-chain fatty acids and their derivatives has brought molecules like this compound into focus for potential applications in biomedical research and drug development. This technical guide provides a comprehensive overview of the known properties of this compound, its synthesis, and its potential as a research tool, particularly in the context of histone deacetylase (HDAC) inhibition and oncology. While direct experimental data on the biological activities of this compound is limited in publicly available literature, this document extrapolates potential research avenues based on the activities of structurally related compounds and provides detailed experimental protocols relevant to its investigation.

Introduction

This compound, also known as caproamide, is the amide derivative of hexanoic acid.[2] Its chemical structure consists of a six-carbon alkyl chain attached to a carboxamide group.[1] While its primary uses have been in organic synthesis, the structural similarity of this compound to known bioactive molecules, particularly histone deacetylase (HDAC) inhibitors, suggests that it may possess underexplored pharmacological activities.[1][3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders.[4] This guide aims to provide researchers with a foundational understanding of this compound and to outline potential experimental approaches to investigate its biological functions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| CAS Number | 628-02-4 | [2] |

| Appearance | Colorless crystals or white to off-white flakes | [2][5] |

| Melting Point | 100-102 °C | [5] |

| Boiling Point | 255 °C | [6] |

| Solubility | Slightly soluble in water; Soluble in alcohol, ether, benzene, chloroform | [7][8] |

| Density | 0.999 g/cm³ at 20 °C | [6] |

| pKa | 16.76 ± 0.40 (Predicted) | [5] |

Synthesis of this compound

This compound can be synthesized through several established chemical routes. The selection of a particular method may depend on the desired scale, purity, and available starting materials.

Amidation of Hexanoic Acid

A common laboratory-scale synthesis involves the direct reaction of hexanoic acid with ammonia (B1221849). This reaction typically requires heat to drive off the water molecule formed during the reaction and proceed to completion.

Experimental Protocol: Synthesis of this compound from Hexanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hexanoic acid and an excess of an ammonia source (e.g., aqueous ammonia or ammonium (B1175870) hydroxide).

-

Heating: Heat the reaction mixture to reflux for a specified duration to facilitate the dehydration and formation of the amide bond.

-

Work-up: Upon completion, cool the reaction mixture and remove the excess ammonia and water under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as hot water or an alcohol/water mixture, to yield the final product.[8]

From n-Heptanitrile

An alternative synthesis route involves the reaction of a nitrile with ammonia in the presence of a copper catalyst.

Experimental Protocol: Synthesis of this compound from n-Heptanitrile [5]

-

Catalyst Preparation: Add 50 mol% of a copper catalyst to a reaction vessel.

-

Reaction Mixture: Evacuate the reaction tube and fill it with oxygen. In an oxygen atmosphere, add 0.2 mmol of n-heptanitrile, 0.5 mmol of ammonia, 1 ml of acetonitrile, and 1 ml of chlorobenzene.

-

Reaction Conditions: Seal the reaction vessel and heat it to 100 °C.

-

Work-up and Purification: After the reaction is complete, wash the mixture with water, extract with chloroform, dry the organic layer, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield this compound with a reported yield of 78%.[9]

Potential Research Applications

While direct evidence for the biological activity of this compound is sparse, its structural features suggest several promising areas for research investigation.

Histone Deacetylase (HDAC) Inhibition

The primary area of interest for the potential application of this compound is in the field of epigenetics, specifically as an inhibitor of histone deacetylases (HDACs). Short-chain fatty acids, such as valproic acid and butyrate, are known HDAC inhibitors. Given that this compound is a derivative of hexanoic acid, it is plausible that it may also exhibit HDAC inhibitory activity.

Mechanism of HDAC Inhibition: HDAC inhibitors typically function by binding to the zinc ion within the active site of the HDAC enzyme, thereby blocking its catalytic activity.[3] This leads to an accumulation of acetylated histones, which results in a more open chromatin structure and the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[4]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric) [1]

This protocol describes a general method to assess the inhibitory activity of a compound on HDAC enzymes.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in HDAC assay buffer.

-

Thaw recombinant human HDAC enzyme and a fluorogenic HDAC substrate on ice.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations (and a vehicle control), and the diluted HDAC enzyme.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and develop the fluorescent signal by adding a developer solution containing a known HDAC inhibitor (e.g., Trichostatin A).

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

-

Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Quantitative Data for Related HDAC Inhibitors (for reference)

| Compound | HDAC Isoform(s) | IC50 (nM) | Reference(s) |

| Vorinostat (SAHA) | Pan-HDAC | ~10 (cell-free) | [10] |

| Entinostat (MS-275) | HDAC1, HDAC3 | 510 (HDAC1), 1700 (HDAC3) | [10] |

| PCI-34051 | HDAC8 | 10 | [11] |

| Tucidinostat | HDAC1, 2, 3, 10 | 95 (HDAC1), 160 (HDAC2), 67 (HDAC3), 78 (HDAC10) | [3] |

Anticancer Activity

HDAC inhibitors are a validated class of anticancer agents.[4] By inducing cell cycle arrest, differentiation, and apoptosis, they can inhibit the growth of various tumor cells. If this compound is found to be an HDAC inhibitor, it could be investigated for its potential as an anticancer agent.

Experimental Protocol: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-